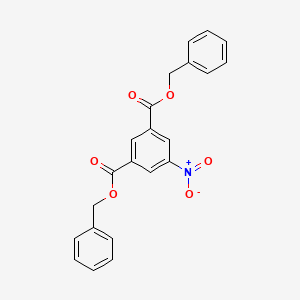

3,5-Dibenzyloxycarbonylnitrobenzene

Descripción

3,5-Dibenzyloxycarbonylnitrobenzene is a trisubstituted benzene derivative featuring a nitro group (-NO₂) at position 1 and two benzyloxycarbonyl (Cbz) groups (-OCOOBn) at positions 3 and 4. The Cbz group is widely used as a protective moiety in organic synthesis, particularly for amines, due to its stability under acidic conditions and ease of removal via hydrogenolysis . The nitro group enhances electrophilicity, making the compound reactive in reduction or substitution reactions.

Propiedades

IUPAC Name |

dibenzyl 5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO6/c24-21(28-14-16-7-3-1-4-8-16)18-11-19(13-20(12-18)23(26)27)22(25)29-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKMRMIJOBXEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

3,5-Dibenzyloxycarbonylnitrobenzene vs. Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b from contain benzylidene (Ar-CH=) and cyano (-CN) groups, while the target compound features nitro and Cbz groups. Key differences include:

- Protective Group Utility: The Cbz groups in the target compound contrast with the methylfuran and cyano substituents in 11a/b, which are more reactive in cyclization reactions (e.g., forming thiazolo-pyrimidine cores) .

Comparison with 3,5-Dibromo-Salicylaldehyde Ni(II) Complexes ()

3,5-Dibromo-salicylaldehyde (Br₂-sal) in has bromine atoms at positions 3 and 5 and an aldehyde group at position 1. Key distinctions:

- Coordination Chemistry: Br₂-sal forms stable Ni(II) complexes due to the chelating ability of the aldehyde and phenolic oxygen . In contrast, the nitro and Cbz groups in the target compound are less likely to participate in metal coordination, favoring instead nucleophilic or redox reactions.

- Biological Interactions: Br₂-sal Ni(II) complexes bind DNA and serum albumin via intercalation and hydrophobic interactions .

Physical and Spectral Properties

*Note: Data for 3,5-Dibenzyloxycarbonylnitrobenzene are extrapolated from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.